Vorolanib's Mechanism of Action in Angiogenesis: A Technical Guide
Vorolanib's Mechanism of Action in Angiogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular mechanisms through which Vorolanib (also known as CM082 or X-82) exerts its anti-angiogenic effects. It consolidates data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways.
Executive Summary
Pathological angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, metastasis, and various ocular diseases like wet age-related macular degeneration (wAMD).[1] Vorolanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt this process.[2][3] It primarily functions as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] Preclinical studies have consistently demonstrated Vorolanib's potent anti-angiogenic and anti-tumor activities, often with a more favorable safety profile compared to similar TKIs like sunitinib.[6][7] This guide elucidates the core mechanism of action, supported by quantitative data and detailed experimental context.
Core Mechanism of Action: Inhibition of Key Angiogenic Pathways
Vorolanib's primary anti-angiogenic effect stems from its inhibition of multiple receptor tyrosine kinases (RTKs) that are central to the proliferation and migration of endothelial cells and the maturation of new blood vessels.[2]
Inhibition of the VEGF/VEGFR Signaling Axis
The VEGF/VEGFR signaling pathway is a master regulator of angiogenesis.[5] Vorolanib potently inhibits all VEGFR isoforms.[1][5] The most critical target in this pathway is VEGFR2 (also known as Kinase Insert Domain Receptor, KDR), which mediates the majority of the mitogenic and permeability-enhancing effects of VEGF.[6]
The mechanism proceeds as follows:
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VEGF Ligand Binding: Under normal and pathological conditions, VEGF-A binds to the extracellular domain of VEGFR2 on endothelial cells.
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Receptor Dimerization & Autophosphorylation: This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
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Downstream Signaling Cascade: The phosphorylated receptor acts as a docking site for various signaling proteins, activating multiple downstream pathways, including:
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RAS/MEK/ERK Pathway: Promotes endothelial cell proliferation.
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PI3K/AKT Pathway: Promotes endothelial cell survival and permeability.
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STAT3 Pathway: Contributes to cell proliferation and migration.[8]
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Vorolanib's Point of Intervention: Vorolanib acts as an ATP-competitive inhibitor at the kinase domain of VEGFR2.[9] By binding to this domain, it blocks the autophosphorylation of the receptor. This action prevents the recruitment and activation of all downstream signaling molecules, effectively shutting down VEGF-induced endothelial cell proliferation, migration, and survival.[6][8]
Computer modeling studies predict that Vorolanib is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[1][10] Type II inhibitors are often more selective than type I inhibitors, which may contribute to Vorolanib's distinct safety profile.[1][10]
Inhibition of the PDGF/PDGFR Signaling Axis
In addition to its effects on endothelial cells, Vorolanib targets PDGFRs, particularly PDGFRβ.[6][9] This receptor is primarily expressed on pericytes and vascular smooth muscle cells, which are crucial for the structural integrity and maturation of newly formed blood vessels.[2] By inhibiting PDGFRβ, Vorolanib disrupts the recruitment of these supportive cells, leading to the formation of unstable and leaky vessels that cannot adequately supply tumors.[2]
Other Kinase Targets
Preclinical studies have shown that Vorolanib also inhibits other kinases, including FLT3 and c-Kit, which are implicated in certain hematological malignancies and tumor growth.[6][7][9] This multi-targeted profile contributes to its broad anti-tumor activity.[3]
Quantitative Data and Efficacy
The efficacy of Vorolanib has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of Vorolanib
| Assay Type | Target Cell/Kinase | Metric | Vorolanib Value | Sunitinib Value (for comparison) | Staurosporine Value (for comparison) | Reference |
| Cell Proliferation | VEGF-stimulated HUVECs | IC₅₀ | 31 nM | - | - | [8] |
| Cell Proliferation | VEGF₁₆₅-induced Primary HUVECs | IC₅₀ | 92.37 nM | 12.55 nM | - | [6] |
| Cell Proliferation | Primary HUVECs (unstimulated) | IC₅₀ | >2,000 nM | - | 8.12 nM | [6] |
| Cell Proliferation | MV-4-11 (FLT3-ITD mutant leukemia) | IC₅₀ | 140 nM | 14.81 nM | - | [6] |
| Kinase Inhibition | KDR, PDGFRβ, FLT3, KIT | - | Potent Inhibition | Potent Inhibition | - | [6] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of Vorolanib
| Model Type | Cancer Type / Model | Dosing | Key Finding | Sunitinib Comparison | Reference |
| Xenograft | MV-4-11 (Leukemia) | 80 mg/kg (bid) | Complete tumor regression | - | [6] |
| Xenograft | A549, 786-O, HT-29, etc. | Dose-dependent | Significant tumor growth inhibition | Comparable to 40 mg/kg (qd) | [6] |
| Xenograft (MVD) | General | 160 mg/kg (80 mg/kg bid) | Significant inhibition of microvessel density | Comparable to 40 mg/kg (qd) | [6] |
Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Vorolanib inhibits VEGFR2 phosphorylation, blocking downstream signaling.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro HUVEC tube formation assay.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the protocols for key experiments used to characterize Vorolanib's anti-angiogenic properties.
HUVEC Proliferation Assay
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Objective: To determine the effect of Vorolanib on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), both with and without VEGF stimulation.
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Methodology:
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Cell Culture: HUVECs are cultured in endothelial cell growth medium.
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Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
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Starvation: The medium is replaced with a low-serum medium for several hours to synchronize the cells and reduce baseline proliferation.
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Treatment: Cells are treated with a serial dilution of Vorolanib or a vehicle control, in the presence or absence of a stimulating factor like VEGF (e.g., 40 ng/mL).[8]
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Incubation: Plates are incubated for a set period (e.g., 48-72 hours).
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Quantification: Cell viability/proliferation is measured using a standard method such as MTS or CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
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Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).[6]
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In Vitro Tube Formation Assay
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Objective: To assess Vorolanib's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[6]
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Methodology:
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Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize.
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Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells.
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Treatment: The cells are immediately treated with Vorolanib, a vehicle control, and/or VEGF.
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Incubation: The plate is incubated for 4-18 hours, allowing time for the control cells to form a network of tube-like structures.
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Imaging: The formation of networks is observed and captured using a microscope.
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Analysis: The degree of tube formation is quantified by measuring parameters such as total tube length, number of nodes, and number of branches using imaging software.[8]
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Kinase Activity Assay (HotSpot™ Assay)
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Objective: To determine the inhibitory profile of Vorolanib against a panel of kinases, including VEGFRs.[1]
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Methodology:
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Assay Principle: The HotSpot™ assay is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP into a peptide or protein substrate by a specific kinase.
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Reaction: The kinase, substrate, ATP (containing ³³P-ATP), and varying concentrations of the inhibitor (Vorolanib) are combined in a reaction buffer.
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Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
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Separation: The reaction is stopped, and the radiolabeled substrate is separated from the residual ³³P-ATP, typically by capturing the substrate on a filter membrane.
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Detection: The radioactivity on the filter is measured using a scintillation counter.
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Analysis: The percentage of kinase inhibition is calculated for each Vorolanib concentration, and this data is used to determine the IC₅₀ value.[1]
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In Vivo Tumor Xenograft Study
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Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Vorolanib in a living organism.[6]
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Methodology:
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Cell Implantation: Human tumor cells (e.g., A549, 786-O) are injected subcutaneously into immunocompromised mice.[6]
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Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
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Treatment: Mice are randomized into groups and treated with oral Vorolanib (e.g., at doses of 80 or 160 mg/kg), a vehicle control, or a comparator drug like sunitinib.[6]
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Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
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Endpoint & Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
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Microvessel Density (MVD) Analysis: To specifically assess angiogenesis, tumor sections are stained using immunofluorescence for an endothelial cell marker like CD31. The density of blood vessels is then quantified to determine the effect of the treatment on tumor angiogenesis.[6]
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Conclusion
Vorolanib is a potent, multi-targeted TKI that effectively inhibits angiogenesis primarily by blocking the VEGFR2 and PDGFRβ signaling pathways.[4][6] Its mechanism involves preventing the ATP-dependent autophosphorylation of these key receptors, thereby abrogating downstream signals essential for endothelial cell proliferation, survival, and blood vessel maturation.[8] Quantitative in vitro and in vivo data demonstrate its efficacy, often comparable to or exceeding that of other TKIs but with a potentially improved safety profile.[6] The detailed experimental protocols provided herein serve as a foundation for further research and development of this promising anti-angiogenic agent.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. What is the mechanism of Vorolanib? [synapse.patsnap.com]
- 3. What clinical trials have been conducted for Vorolanib? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Vorolanib, an oral VEGFR/PDGFR dual tyrosine kinase inhibitor for treatment of patients with advanced solid tumors: An open-label, phase I dose escalation and dose expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
